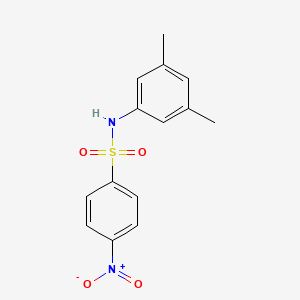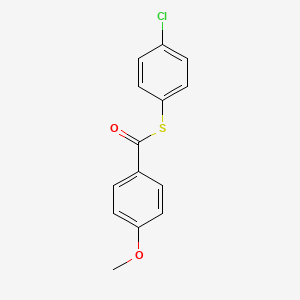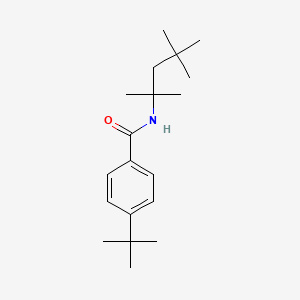
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as SIRT2 inhibitor AK1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the SIRT2 protein, which plays an important role in regulating various cellular processes. In
Mechanism of Action
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide is a selective inhibitor of the this compound protein. This compound is a member of the sirtuin family of proteins, which are involved in the regulation of various cellular processes, including metabolism, DNA repair, and aging. This compound has been shown to play a role in the regulation of cell division and differentiation, as well as in the development and progression of cancer.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been shown to have several biochemical and physiological effects. In cancer cells, the inhibition of this compound has been shown to lead to cell cycle arrest and apoptosis, which can help to slow the progression of the disease. In addition, the inhibition of this compound has been shown to have neuroprotective effects, as it can help to prevent the death of neurons in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide in lab experiments is its selectivity for the this compound protein. This allows for more precise targeting of the protein, which can help to minimize off-target effects. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
Future Directions
There are several potential future directions for research on 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide. One area of research is in the development of more potent inhibitors of this compound, which could help to improve the efficacy of this compound in lab experiments. In addition, further research is needed to fully understand the mechanisms of action of this compound and the potential applications of this compound inhibitors in the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide involves several steps. The first step is the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form N-tert-butyl-4-chlorobenzamide. This intermediate is then reacted with 1,1,3,3-tetramethylbutylamine to form this compound. The final product is obtained by purification through column chromatography.
Scientific Research Applications
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer, as this compound has been shown to play a role in the development and progression of various types of cancer. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, as this compound has been shown to play a role in the regulation of neuronal function.
properties
IUPAC Name |
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17(2,3)13-19(7,8)20-16(21)14-9-11-15(12-10-14)18(4,5)6/h9-12H,13H2,1-8H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYMQHKHRZHXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
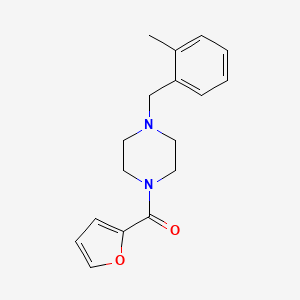
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)
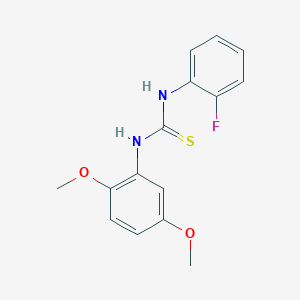
![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)
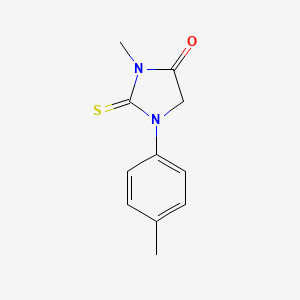
![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)
